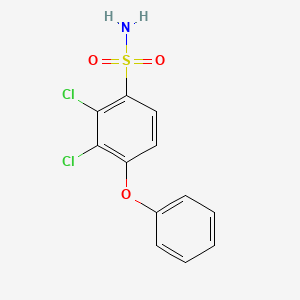![molecular formula C48H45N3O9 B14393435 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine CAS No. 88627-35-4](/img/structure/B14393435.png)
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its threefold substitution on the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with 1,3-diphenoxypropan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-bromophenyl)pyrimidine
- 2,4,6-Tri-tert-butylphenol
- Dicyclohexyl (2,4,6-triisopropylphenyl)phosphine
Uniqueness
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
88627-35-4 |
|---|---|
Molecular Formula |
C48H45N3O9 |
Molecular Weight |
807.9 g/mol |
IUPAC Name |
2,4,6-tris(1,3-diphenoxypropan-2-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C48H45N3O9/c1-7-19-37(20-8-1)52-31-43(32-53-38-21-9-2-10-22-38)58-46-49-47(59-44(33-54-39-23-11-3-12-24-39)34-55-40-25-13-4-14-26-40)51-48(50-46)60-45(35-56-41-27-15-5-16-28-41)36-57-42-29-17-6-18-30-42/h1-30,43-45H,31-36H2 |
InChI Key |
YRQFITVNEAGRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)OC3=NC(=NC(=N3)OC(COC4=CC=CC=C4)COC5=CC=CC=C5)OC(COC6=CC=CC=C6)COC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


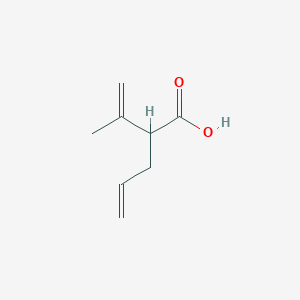

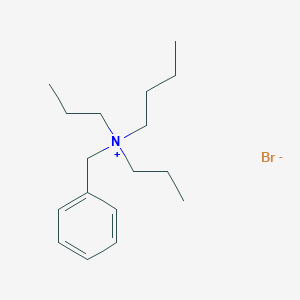
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
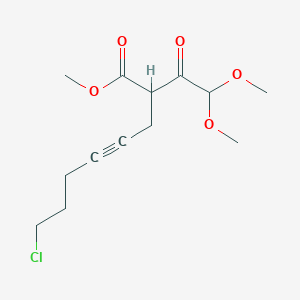
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
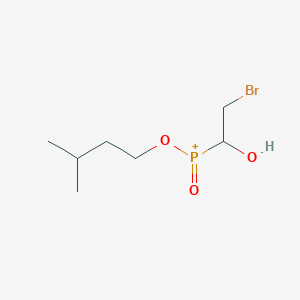
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)



